

Application Note: HPLC Analysis of 2-Cyclohexyl-p-cresol

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Compound of Interest

Compound Name: 2-Cyclohexyl-p-cresol

Cat. No.: B072701

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **2-Cyclohexyl-p-cresol**. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in quality control, stability testing, and research and development. The method utilizes a C18 stationary phase with a methanol and water mobile phase, providing excellent separation and quantification of the analyte.

Introduction

2-Cyclohexyl-p-cresol is an alkylated phenol derivative. Accurate and precise analytical methods are crucial for its quantification in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the HPLC analysis of **2-Cyclohexyl-p-cresol**, including instrumentation, reagent preparation, and chromatographic conditions.

Experimental

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
- Reagents:
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Phosphoric acid (analytical grade)
 - **2-Cyclohexyl-p-cresol** reference standard
- Mobile Phase: A mixture of Methanol and Water (80:20 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **2-Cyclohexyl-p-cresol** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **2-Cyclohexyl-p-cresol** in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

The following table summarizes the optimized HPLC conditions for the analysis of **2-Cyclohexyl-p-cresol**.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Methanol:Water (80:20 v/v) + 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30 $^{\circ}$ C
Detection	UV at 218 nm and 280 nm
Run Time	10 minutes

Note: The UV detection wavelength of 218 nm is suggested for a more universal response for phenolic compounds, while 280 nm is closer to the λ_{max} of many phenolic structures and may offer better selectivity.

Results and Data Presentation

System suitability parameters should be evaluated to ensure the performance of the chromatographic system. The parameters to be assessed include retention time, tailing factor, and theoretical plates.

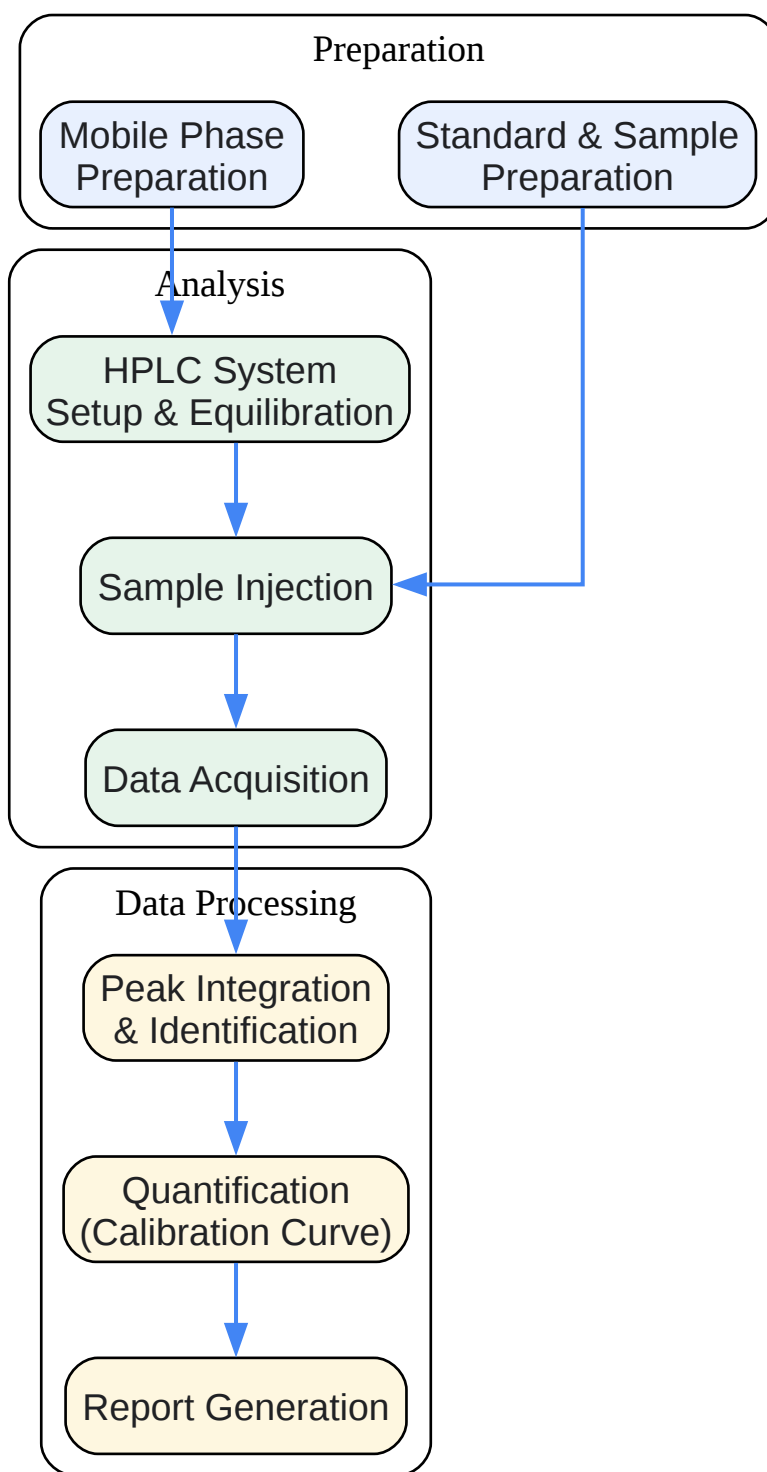
Parameter	Acceptance Criteria
Retention Time (RT)	Consistent (RSD < 2%)
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000

A calibration curve should be generated by plotting the peak area of the **2-Cyclohexyl-p-cresol** standards against their corresponding concentrations. The linearity of the method should be evaluated by the correlation coefficient (r^2).

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation Coefficient (r ²)	> 0.999

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of **2-Cyclohexyl-p-cresol** is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **2-Cyclohexyl-p-cresol**.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of **2-Cyclohexyl-p-cresol**. The method demonstrates good linearity and is suitable for routine quality control and research applications in various scientific and industrial settings. The provided protocol and workflows can be readily implemented in any laboratory with standard HPLC instrumentation.

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